molecular formula C15H17NO2 B1296297 Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate CAS No. 26088-68-6

Ethyl 2,3,4,9-tetrahydro-1h-carbazole-3-carboxylate

Cat. No. B1296297
CAS RN: 26088-68-6
M. Wt: 243.3 g/mol
InChI Key: VRBGKURGKHUBLB-UHFFFAOYSA-N
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Patent
US05877199

Procedure details

A solution of 1.08 g of phenylhydrazine and 1.84 g of ethyl 4-oxocyclohexanecarboxylate in 25 ml of acetic acid was refluxed for 30 minutes and then poured into ice water. The aqueous layer was extracted with ethyl acetate. The organic extract was washed thoroughly with a saturated aqueous solution of sodium hydrogencarbonate, dried over anhydrous magnesium sulfate, and concentrated by evaporation under reduced pressure. The resulting residue was subjected to column chromatography using 50 g of silica gel with a 4:1 v/v mixture of hexane and ethyl acetate as the eluent and then recrystallized from ethyl acetate and hexane, to yield 2.28 g of the title compound, melting at 95°-96° C.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7]N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=[C:10]1[CH2:15][CH2:14][CH:13]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:12][CH2:11]1>C(O)(=O)C>[CH2:15]1[C:10]2[NH:7][C:1]3[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:11]=2[CH2:12][CH:13]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:14]1

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
1.84 g
Type
reactant
Smiles
O=C1CCC(CC1)C(=O)OCC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed thoroughly with a saturated aqueous solution of sodium hydrogencarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
with a 4:1 v/v mixture of hexane and ethyl acetate as the eluent
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate and hexane

Outcomes

Product
Name
Type
product
Smiles
C1CC(CC=2C3=CC=CC=C3NC12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.